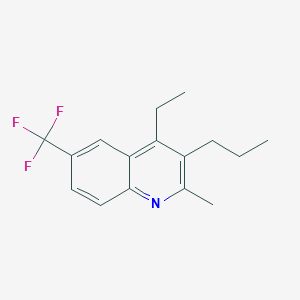

4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline

Description

Properties

Molecular Formula |

C16H18F3N |

|---|---|

Molecular Weight |

281.32 g/mol |

IUPAC Name |

4-ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C16H18F3N/c1-4-6-13-10(3)20-15-8-7-11(16(17,18)19)9-14(15)12(13)5-2/h7-9H,4-6H2,1-3H3 |

InChI Key |

MXGGVDBHLXDYBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N=C2C=CC(=CC2=C1CC)C(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Functional Groups

- Aniline derivative: Substituted aniline bearing appropriate alkyl groups or precursors.

- Aldehyde derivative: Containing alkyl substituents and trifluoromethyl group or a precursor that can be converted to trifluoromethyl.

- Catalysts: Lewis acids (e.g., aluminum trichloride), protonic acids, or nanocatalysts.

- Oxidants: Commonly hydrogen peroxide or other mild oxidants.

General Synthetic Route

The synthesis generally proceeds via:

- Condensation of substituted aniline and aldehyde: Under Lewis acid catalysis in an organic solvent (e.g., dichloromethane) at mild temperatures (~30 °C).

- Cyclization and oxidation: To form the quinoline ring system with desired substitution.

- Introduction of trifluoromethyl group: Either by using trifluoromethylated building blocks or via trifluoromethylation reactions post-cyclization.

Detailed Preparation Methods

Lewis Acid-Catalyzed Condensation and Cyclization

A patent example describes the synthesis of substituted quinoline derivatives similar to 4-ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline by reacting substituted aniline and aldehyde with aluminum trichloride as catalyst in dichloromethane solvent:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Aluminum trichloride (0.5038 g, 3.778 mmol), dichloromethane (20 mL), 30 °C | Catalyst and solvent preparation |

| 2 | Substituted aniline (344 μL, 3.778 mmol), substituted aldehyde (e.g., n-butyraldehyde, 1.02 mL, 11.334 mmol) | Addition of reactants |

| 3 | Hydrogen peroxide (382 μL, 3.778 mmol) | Oxidant to facilitate cyclization |

| 4 | Stirring and monitoring by gas chromatography and TLC | Reaction progress control |

This method offers advantages such as low cost, mild conditions, short reaction time, and high yield.

Introduction of Trifluoromethyl Group

Trifluoromethyl groups can be introduced using:

- Trifluoroacetic acid derivatives: As trifluoromethyl sources in phosphonium salt-mediated reactions.

- Thermolysis of phosphonium salts containing trifluoroacetamide groups: This approach allows trifluoromethylation without strong bases.

For example, synthesis of 2-(trifluoromethyl)quinoline derivatives was achieved by thermolysis of phenethylphosphonium salts with trifluoroacetamide groups, enabling efficient and systematic introduction of trifluoromethyl substituents.

Nanocatalyst-Assisted Green Synthesis

Recent advances utilize nanocatalysts such as γ-Fe2O3@Cu-LDH@Cysteine-Pd nanoparticles to catalyze quinoline synthesis via intramolecular cyclization and C–N coupling reactions under mild conditions (85 °C, ethanol solvent). This method provides excellent yields (85–95%) and is applicable to substrates with various substituents, including alkyl and trifluoromethyl groups.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Aluminum trichloride, Lewis acid; or nanocatalysts (e.g., Pd-doped nanoparticles) | Lewis acids promote cyclization; nanocatalysts enable greener protocols |

| Solvent | Dichloromethane, ethanol, or choline azide medium | Solvent choice affects yield and reaction time |

| Temperature | 25–85 °C | Mild heating favors selectivity and yield |

| Oxidant | Hydrogen peroxide or other mild oxidants | Facilitates ring closure and oxidation |

| Reaction Time | 4–10 hours | Monitored by TLC or gas chromatography |

Representative Experimental Data

| Compound | Yield (%) | Reaction Time (h) | Catalyst Loading | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| 3-Ethyl-2-propylquinoline (analog) | 85–90 | 4 | 3.778 mmol AlCl3 | Dichloromethane | 30 |

| 2-(Trifluoromethyl)quinoline derivatives | 70–80 | 6 | Phosphonium salt | TFAA-based system | 100 (thermolysis) |

| Quinoline derivatives via nanocatalyst | 88–95 | 4 | 0.07 g Pd-nanocatalyst | Ethanol | 85 |

Mechanistic Insights

The formation of substituted quinolines typically involves:

- Knoevenagel condensation: Between aldehyde and amine derivatives.

- Michael addition: Intramolecular addition to form the quinoline ring.

- Oxidation: To aromatize the dihydroquinoline intermediate.

The trifluoromethyl group introduction via phosphonium salts proceeds through a unique thermolysis mechanism that avoids strong bases, enhancing functional group tolerance.

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Doebner-Miller with Lewis acid catalysis | Uses substituted anilines and aldehydes with AlCl3 catalyst | Mild conditions, high yield, low cost | Requires careful control of substituent positions |

| Phosphonium salt thermolysis for trifluoromethylation | Introduces trifluoromethyl group efficiently | Mild, base-free, broad substrate scope | Requires preparation of phosphonium salts |

| Nanocatalyst-assisted synthesis | Green, reusable catalysts, high yields | Environmentally friendly, scalable | Catalyst preparation complexity |

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens, alkylating agents, and nucleophiles under various conditions, including acidic, basic, or neutral environments.

Major Products:

- Quinoline N-oxides

- Tetrahydroquinoline derivatives

- Substituted quinoline derivatives with various functional groups

Scientific Research Applications

4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline and analogous quinoline derivatives are critical for understanding their divergent applications and physicochemical behaviors. Below is a systematic analysis:

Structural Comparison

Similarity Metrics

- CAS 26893-12-9 (Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate) shares 85% structural similarity with the target compound, primarily due to the CF₃ group at position 6 .

- Compounds like 2-(Trifluoromethyl)quinolin-4-ol (CAS 1701-18-4) exhibit lower similarity (74%), attributed to the absence of alkyl chains .

Biological Activity

4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline is a quinoline derivative that has garnered attention for its potential biological activities. Quinoline and its derivatives are known for a wide range of pharmacological effects, including antibacterial, antifungal, antimalarial, and anticancer activities. This article reviews the biological activity of 4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline, synthesizing findings from various studies.

Chemical Structure and Properties

The compound 4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline features a trifluoromethyl group, which is known to enhance the biological activity of compounds by improving their lipophilicity and metabolic stability. The presence of this group can significantly influence the interaction of the compound with biological targets.

Antimicrobial Activity

Quinoline derivatives are frequently evaluated for their antimicrobial properties. Studies have shown that compounds with a quinoline scaffold exhibit significant activity against various bacterial strains. For instance, quinolines have demonstrated efficacy against Escherichia coli and Staphylococcus aureus, with various IC50 values indicating their potency.

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| 4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline | E. coli | TBD |

| S. aureus | TBD |

Anticancer Activity

The anticancer potential of quinoline derivatives has been explored extensively. Research indicates that modifications in the quinoline structure can lead to enhanced cytotoxicity against cancer cell lines. For example, studies on related quinoline compounds have reported IC50 values in the nanomolar range against various cancer types.

The biological activity of 4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline may involve several mechanisms:

- Enzyme Inhibition : Quinoline derivatives often act as enzyme inhibitors, targeting key metabolic pathways in pathogens or cancer cells.

- DNA Interaction : Many quinolines intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinolines induce oxidative stress in cells, leading to apoptosis.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various quinoline derivatives, including 4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline. The results indicated that this compound exhibited promising antibacterial activity, particularly against Gram-positive bacteria.

- Cytotoxicity in Cancer Cells : In vitro studies on cancer cell lines revealed that 4-Ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline showed significant cytotoxic effects, with a notable reduction in cell viability at higher concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.